Serdexmethylphenidate

Description

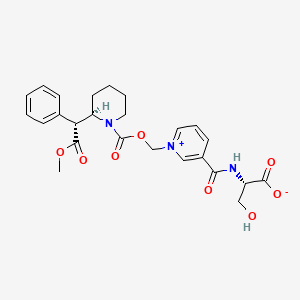

Structure

3D Structure

Properties

Key on ui mechanism of action |

Attention Deficit Hyperactivity Disorder (ADHD) is an early-onset neurodevelopmental disorder that often extends into adulthood and is characterized by developmentally inappropriate and impaired attention, impulsivity, and motor hyperactivity. Proper diagnosis is hindered by a lack of biological markers (based on symptoms alone), a spectrum of severity, and frequent comorbidities such as autism spectrum disorder, reading disabilities, developmental coordination disorders, and tic disorders. Although the underlying cause(s) is unclear, dopaminergic, noradrenergic, serotonergic, cholinergic, glutaminergic, and opioid neurotransmission likely plays a role. Serdexmethylphenidate is a prodrug of the CNS stimulant [dexmethylphenidate](MPH), a common first-line treatment for ADHD. The main effect of MPH is to increase the extracellular levels of dopamine and norepinephrine, which has numerous potential downstream effects. This occurs mainly due to MPH's ability to inhibit the corresponding dopamine and norepinephrine monoamine transporters. Other studies have suggested additional possible MPH functions, including serotonin 5-HT1A receptor agonism, redistribution of vesicular monoamine transporter-2 (VMAT-2), and either direct or indirect activation of α2-adrenergic receptors. Overall, imaging studies reveal that MPH acts to alter brain activity in relevant regions associated with executive function, emotional regulation, reward processing, and working memory. |

|---|---|

CAS No. |

1996626-29-9 |

Molecular Formula |

C25H29N3O8 |

Molecular Weight |

499.5 g/mol |

IUPAC Name |

(2S)-3-hydroxy-2-[[1-[[(2R)-2-[(1R)-2-methoxy-2-oxo-1-phenylethyl]piperidine-1-carbonyl]oxymethyl]pyridin-1-ium-3-carbonyl]amino]propanoate |

InChI |

InChI=1S/C25H29N3O8/c1-35-24(33)21(17-8-3-2-4-9-17)20-11-5-6-13-28(20)25(34)36-16-27-12-7-10-18(14-27)22(30)26-19(15-29)23(31)32/h2-4,7-10,12,14,19-21,29H,5-6,11,13,15-16H2,1H3,(H-,26,30,31,32)/t19-,20+,21+/m0/s1 |

InChI Key |

UBZPNQRBUOBBLN-PWRODBHTSA-N |

SMILES |

OC[C@@H](C([O-])=O)NC(C1=C[N+](COC(N2[C@@H]([C@@H](C3=CC=CC=C3)C(OC)=O)CCCC2)=O)=CC=C1)=O |

Isomeric SMILES |

COC(=O)[C@@H]([C@H]1CCCCN1C(=O)OC[N+]2=CC=CC(=C2)C(=O)N[C@@H](CO)C(=O)[O-])C3=CC=CC=C3 |

Canonical SMILES |

COC(=O)C(C1CCCCN1C(=O)OC[N+]2=CC=CC(=C2)C(=O)NC(CO)C(=O)[O-])C3=CC=CC=C3 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Serdexmethylphenidate |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Serdexmethylphenidate on Dopamine Transporters

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Serdexmethylphenidate (SDX) is a novel, long-acting prodrug of dexmethylphenidate (B1218549) (d-MPH), the pharmacologically active d-threo-enantiomer of methylphenidate.[1][2] Its therapeutic efficacy in conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD) is not due to its direct action, but rather its systemic conversion to d-MPH.[3] In vitro studies have demonstrated that this compound itself possesses little to no affinity for monoaminergic reuptake transporters.[1] The core mechanism of action is therefore attributable entirely to dexmethylphenidate, which functions as a potent and selective inhibitor of the dopamine (B1211576) transporter (DAT) and, to a lesser extent, the norepinephrine (B1679862) transporter (NET).[2][4] This inhibition blocks the reuptake of dopamine from the synaptic cleft, leading to increased extracellular dopamine concentrations and enhanced dopaminergic neurotransmission.[5][6] This guide provides an in-depth examination of this mechanism, including quantitative binding and inhibition data, detailed experimental protocols for its characterization, and visualizations of the relevant molecular pathways.

The Prodrug Conversion Pathway

This compound is designed to be pharmacologically inert until it reaches the lower gastrointestinal tract, where it undergoes enzymatic conversion to release its active moiety, dexmethylphenidate.[1][7] This bioconversion is the rate-limiting step for drug activity, providing a controlled, extended-release profile of d-MPH throughout the day.[3] The combination of immediate-release d-MPH and the prodrug SDX in formulations like Azstarys® allows for a rapid onset of action followed by sustained therapeutic effects.[3][8]

Caption: Logical workflow of this compound's conversion to dexmethylphenidate.

Core Mechanism: Dopamine Transporter Inhibition by d-Methylphenidate

The primary molecular target of dexmethylphenidate is the presynaptic dopamine transporter (DAT), a member of the solute carrier 6 (SLC6) family of proteins.[9] In normal physiology, DAT terminates dopaminergic signaling by reabsorbing released dopamine from the synaptic cleft back into the presynaptic neuron.[6] Dexmethylphenidate acts as a reuptake inhibitor by binding to DAT and blocking this function.[4][10] This blockade results in a higher concentration of dopamine in the synapse for a longer duration, thereby amplifying and prolonging dopamine-mediated signaling to postsynaptic neurons.[2][5] This enhanced signaling in brain regions associated with executive function and attention, such as the prefrontal cortex and basal ganglia, is believed to be the basis of its therapeutic effects in ADHD.[10][11]

Quantitative Data: Transporter Binding and Inhibition

The efficacy and selectivity of d-methylphenidate are quantified by its binding affinity (Ki) and functional inhibition (IC50) at monoamine transporters. Data consistently show a high affinity and potent inhibition of DAT, a lower but significant effect on NET, and clinically insignificant interaction with the serotonin (B10506) transporter (SERT).[9]

| Compound | Transporter | Parameter | Value (nM) | Species | Source |

| d-Methylphenidate | Dopamine (DAT) | IC50 | 33 | Rat | [9] |

| Norepinephrine (NET) | IC50 | 244 | Rat | [9] | |

| Serotonin (SERT) | IC50 | >50,000 | Rat | [9] | |

| Racemic Methylphenidate | Dopamine (DAT) | Affinity (vs. SERT) | ~2200x higher | Human | [9][12] |

| Norepinephrine (NET) | Affinity (vs. SERT) | ~1300x higher | Human | [9][12] |

In vivo studies using Positron Emission Tomography (PET) have correlated plasma concentrations of d-methylphenidate with DAT occupancy in the human brain, establishing a direct link between systemic drug levels and target engagement.

| Compound | Parameter | Finding | Species | Source |

| d-Methylphenidate | DAT Occupancy | 5.7 ng/mL plasma concentration is associated with 50% DAT blockade | Human | [13] |

Downstream Signaling Pathways

The increase in synaptic dopamine resulting from DAT blockade by d-methylphenidate leads to enhanced activation of postsynaptic dopamine receptors. While d-MPH itself shows no direct affinity for these receptors, its indirect agonism triggers downstream signaling cascades.[9] For example, the activation of the Dopamine D4 receptor, a Gi-coupled protein, inhibits adenylate cyclase. This action reduces the intracellular concentration of cyclic AMP (cAMP), which in turn decreases the activity of Protein Kinase A (PKA), ultimately modulating neuronal excitability and gene expression.[10]

Caption: Dopaminergic synapse showing DAT inhibition by d-MPH and postsynaptic signaling.

Experimental Protocols

The characterization of d-methylphenidate's action on DAT relies on established neuropharmacological assays.

Protocol: In Vitro DAT Radioligand Binding Assay

This assay quantifies the binding affinity of a test compound by measuring its ability to displace a specific radioligand from the transporter.

Methodology:

-

Tissue Preparation: Homogenize rat striatal tissue, rich in DAT, in a suitable buffer. Centrifuge to isolate cell membranes and resuspend to a final protein concentration.

-

Assay Incubation: In a multi-well plate, combine the membrane preparation, a radioligand specific for DAT (e.g., [3H]WIN 35,428), and varying concentrations of the test compound (d-methylphenidate).[14]

-

Equilibrium & Termination: Incubate the mixture to allow binding to reach equilibrium. Rapidly terminate the reaction by vacuum filtration through glass fiber filters, trapping the membrane-bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Calculate the IC50 value (concentration inhibiting 50% of specific binding) and convert to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Caption: Experimental workflow for a dopamine transporter (DAT) binding assay.

Protocol: In Vitro [3H]Dopamine Reuptake Inhibition Assay

This functional assay measures how a compound inhibits the actual transport of dopamine into nerve terminals.

Methodology:

-

Synaptosome Preparation: Prepare synaptosomes (resealed presynaptic nerve terminals) from fresh rat striatal tissue.

-

Pre-incubation: Pre-incubate the synaptosomes with various concentrations of the test compound (d-methylphenidate).

-

Uptake Initiation: Initiate the uptake reaction by adding a low concentration of [3H]Dopamine.[14]

-

Uptake Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Quantification & Analysis: Measure the amount of [3H]Dopamine taken up by the synaptosomes via liquid scintillation counting. Determine the IC50 value for the inhibition of dopamine uptake.

Conclusion

The mechanism of action of this compound on the dopamine transporter is indirect, mediated entirely by its active metabolite, dexmethylphenidate. Dexmethylphenidate is a high-affinity inhibitor of the presynaptic dopamine transporter. By blocking dopamine reuptake, it elevates synaptic dopamine levels, thereby enhancing dopaminergic neurotransmission in key brain circuits. This well-characterized mechanism, supported by extensive quantitative in vitro and in vivo data, establishes d-methylphenidate as a potent CNS stimulant and provides the pharmacological basis for the therapeutic utility of its prodrug, this compound, in the treatment of ADHD.

References

- 1. publications.aap.org [publications.aap.org]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. corium.com [corium.com]

- 4. Methylphenidate - Wikipedia [en.wikipedia.org]

- 5. deepdyve.com [deepdyve.com]

- 6. What is the mechanism of Methylphenidate Hydrochloride? [synapse.patsnap.com]

- 7. Dose Proportionality and Steady-State Pharmacokinetics of this compound/Dexmethylphenidate, a Novel Prodrug Combination to Treat Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound/dexmethylphenidate - Wikipedia [en.wikipedia.org]

- 9. ClinPGx [clinpgx.org]

- 10. PathWhiz [smpdb.ca]

- 11. This compound | C25H29N3O8 | CID 134823895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis and Chiral Purification of Serdexmethylphenidate

Introduction

Serdexmethylphenidate is a novel prodrug of dexmethylphenidate (B1218549), the pharmacologically active d-threo-enantiomer of methylphenidate.[1][2] Developed for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), it is designed for a delayed onset and extended duration of action, which can be therapeutically advantageous.[3][4] The synthesis of this compound is a multi-step process that critically relies on the efficient preparation and chiral purification of its active component, dexmethylphenidate.[5] The stereochemistry of the molecule is paramount, as the therapeutic effects are almost exclusively attributed to the (2R,2'R)-threo isomer, while other isomers are less active or may contribute to side effects.[6][7] This guide provides a detailed overview of the core synthetic pathways and chiral purification methodologies for researchers, scientists, and drug development professionals.

Section 1: Synthesis of this compound

The synthesis of this compound can be conceptually divided into two primary stages: the preparation of the key precursor, dexmethylphenidate hydrochloride, and its subsequent conjugation with a nicotinoyl-L-serine linker.[3][8]

Stage 1: Synthesis of Dexmethylphenidate Hydrochloride

The industrial synthesis of dexmethylphenidate hydrochloride begins with simple starting materials and involves several key transformations, including diastereomer enrichment and chiral resolution.[8][9]

Step-by-Step Synthesis Protocol:

-

Formation of Racemic Nitrile: The synthesis starts with the coupling of benzyl (B1604629) cyanide and 2-chloropyridine (B119429) to yield a racemic nitrile intermediate (α-phenyl-2-pyridineacetonitrile).[8]

-

Hydration to Amide: The nitrile is then hydrated using concentrated sulfuric acid to form the corresponding racemic amide (α-phenyl-2-pyridineacetamide).[8]

-

Pyridine (B92270) Ring Reduction: The pyridine ring of the amide is reduced via catalytic hydrogenation, typically using a platinum(IV) oxide (PtO₂) catalyst. This step is not highly stereoselective and produces a mixture of diastereomers, predominantly a 4:1 ratio of the undesired erythro to the desired threo isomers.[8]

-

Epimerization: To increase the yield of the desired stereoisomer, the diastereomeric mixture is treated with a strong base, such as potassium t-butoxide in toluene. This process facilitates the epimerization of the erythro isomer into the more thermodynamically stable threo isomer.[8]

-

Chiral Resolution: This is the most critical step for isolating the desired enantiomer. The racemic threo-amide is resolved using a chiral resolving agent. A common and effective method is diastereomeric salt formation with an optically active acid, such as O,O'-dibenzoyl-D-tartaric acid (D-DBTA) or (+)-di-para-toluyl-D-tartaric acid (DPTTA).[8][10] The diastereomeric salt of the (2R,2'R)-threo-methylphenidate precipitates from the solution and is isolated.

-

Liberation of Free Base: The isolated diastereomeric salt is treated with an aqueous base (e.g., NaOH or aqueous ammonia) to break the salt and liberate the enantiomerically pure (2R,2'R)-threo-amide free base.[8][10] This step can achieve an enantiomeric excess (ee) of over 99%.[8]

-

Esterification: The purified amide is converted to the corresponding methyl ester, dexmethylphenidate, by reacting it with methanol (B129727) in the presence of a strong acid like concentrated sulfuric acid or hydrogen chloride gas.[8][11]

-

Salt Formation: Finally, the dexmethylphenidate free base is converted to its hydrochloride salt by treatment with ethereal HCl, which improves its stability and handling properties.[8]

Stage 2: Conjugation and Final Product Formation

With the enantiomerically pure precursor in hand, the final steps involve creating the prodrug linker and attaching it to dexmethylphenidate.

Step-by-Step Synthesis Protocol:

-

Linker Synthesis: The linker moiety is prepared by coupling commercially available O-t-Bu-protected L-serine with nicotinic acid. A coupling reagent such as propylphosphonic anhydride (B1165640) is used to facilitate this reaction, yielding a bis-O-t-Bu-protected nicotinoyl-L-serine motif.[8]

-

Activation of Dexmethylphenidate: A carboxymethylene unit is installed onto the piperidine (B6355638) nitrogen of dexmethylphenidate. This is achieved by treating dexmethylphenidate hydrochloride with a chloroformate (e.g., chloromethyl chloroformate) in the presence of a base.[3][8]

-

Coupling: The activated dexmethylphenidate intermediate is then reacted with the protected nicotinoyl-L-serine linker in a solvent like acetonitrile (B52724) (MeCN).[8]

-

Deprotection and Purification: The final step involves the removal of the tert-butyl protecting groups via acidification, typically with HCl in dioxane. The crude this compound product is then purified by crystallization from a suitable solvent system, such as methyl isobutyl ketone (MIBK)/heptane, to yield the final active pharmaceutical ingredient.[8][12]

Section 2: Chiral Purification Methods

The cornerstone of producing dexmethylphenidate and, by extension, this compound, is the effective separation of the desired (2R,2'R)-threo enantiomer from the other stereoisomers.

Diastereomeric Salt Resolution

This is the most widely used and industrially scalable method for the chiral purification of methylphenidate precursors.[7][10]

Experimental Protocol:

-

Materials: Racemic threo-methylphenidate (free base or HCl salt), chiral resolving agent (e.g., (+)-O,O'-Di-p-toluoyl-D-tartaric acid - DPTTA), solvent (e.g., methanol), aqueous base (e.g., aqueous ammonia), organic solvent for extraction (e.g., dichloromethane).[10]

-

Procedure:

-

A solution of racemic threo-methylphenidate free base in methanol is heated to approximately 40-45 °C.[10]

-

An equimolar amount of the chiral resolving agent, DPTTA, is added to the solution.[10]

-

The mixture is stirred until a clear solution is obtained and then allowed to cool to room temperature, during which the diastereomeric salt of the (2R,2'R)-enantiomer begins to precipitate.[10]

-

The suspension is stirred for several hours at room temperature and then further cooled to 0 °C to maximize precipitation.[10]

-

The precipitated salt is collected by filtration and washed with chilled methanol.[10]

-

To liberate the free base, the collected salt is suspended in a biphasic system of dichloromethane (B109758) and water. The pH is adjusted to 8.5-9.5 with an aqueous base.[10]

-

The organic layer, containing the purified dexmethylphenidate free base, is separated, washed with water, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated in vacuo to yield the product as an oil.[10]

-

Chromatographic Methods

While diastereomeric resolution is common for large-scale production, chromatographic techniques are invaluable for analytical quantification of enantiomeric purity and can also be used for preparative separation.

-

Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations, offering high resolution and speed. It has been successfully applied to separate the enantiomers of methylphenidate and its metabolites.[13]

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC, using columns with a chiral stationary phase (e.g., Chirobiotic V2), is a standard method for determining the enantiomeric excess of samples.[14][15] Advanced techniques like simulated moving columns (SMC) can enhance the efficiency of preparative chiral HPLC for difficult separations.[16]

-

Capillary Electrophoresis (CE): CE, utilizing chiral selectors like cyclodextrins mixed into the running buffer, can effectively resolve all three pairs of methylphenidate enantiomers (threo, erythro, and degradation products).[17]

Section 3: Data Presentation

Quantitative data from various reported synthetic and purification schemes are summarized below for comparison.

Table 1: Quantitative Yields and Purity in Key Synthetic Steps

| Step | Description | Starting Material | Product | Yield (%) | Purity/Ratio | Reference(s) |

| Hydrogenation | Reduction of pyridine ring | Racemic Amide | Erythro/Threo Amide Mixture | - | 1:4 | [8] |

| Chiral Resolution | Diastereomeric salt formation | Racemic Threo Amide | (2R,2'R)-Threo Amide Salt | 97% | >99% ee | [8][10] |

| Free Base Liberation | Salt break with aqueous base | (2R,2'R)-Threo Amide Salt | Dexmethylphenidate Free Base | 85-86% | >99.6% | [9][10] |

| Esterification | Amide to ester conversion | (2R,2'R)-Threo Amide | Dexmethylphenidate HCl | 70% | >99% ee | [18] |

| Overall | Enantioselective Synthesis | Phenylacetic Acid | Dexmethylphenidate HCl | 13% | >99% ee |

Table 2: Comparison of Chiral Resolving Agents for Methylphenidate

| Resolving Agent | Abbreviation | Target Compound | Advantages | Reference(s) |

| O,O'-Dibenzoyl-D-tartaric acid | D-DBTA | (±)-threo-methylphenidate | Effective, allows direct use of HCl salt | [8][18] |

| (+)-Di-para-toluyl-D-tartaric acid | DPTTA | (±)-threo-methylphenidate | High yield, economical, eco-friendly process | [7][10] |

| 1,1′-Binaphthyl-2,2′-diyl hydrogen phosphate | BNDHP | (±)-threo-methylphenidate | Effective resolving agent | [7] |

Section 4: Logical Relationships

The relationship between the various stereoisomers of methylphenidate and the final prodrug is crucial for understanding the rationale behind the complex synthesis and purification.

Conclusion

The synthesis of this compound is a sophisticated process hinged upon the successful, stereoselective preparation of its core active moiety, dexmethylphenidate. The key technological challenge lies in the efficient resolution of the threo-diastereomer and the subsequent isolation of the desired (2R,2'R)-enantiomer. Diastereomeric salt resolution using chiral tartaric acid derivatives remains the most practical and scalable method for this purpose, consistently achieving high enantiomeric purity. The subsequent conjugation with a serine-nicotinoyl linker creates the prodrug, modifying its pharmacokinetic profile for clinical benefit. A thorough understanding of these synthetic and purification principles is essential for the development, manufacturing, and quality control of this important therapeutic agent.

References

- 1. Does chirality matter? pharmacodynamics of enantiomers of methylphenidate in patients with attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C25H29N3O8 | CID 134823895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. ijisrt.com [ijisrt.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. US7897777B2 - Process of enantiomeric resolution of D,L-(±)-threo-methylphenidate - Google Patents [patents.google.com]

- 8. How is this compound synthesised?_Chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. omicsonline.org [omicsonline.org]

- 11. WO2012080834A1 - Low-temperature synthesis of methylphenidate hydrochloride - Google Patents [patents.google.com]

- 12. WO2021173533A1 - Compositions comprising methylphenidate-prodrugs, processes of making and using the same - Google Patents [patents.google.com]

- 13. Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Separation of ritalin racemate and its by-product racemates by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. designer-drug.com [designer-drug.com]

In Vitro Enzymatic Conversion of Serdexmethylphenidate to Dexmethylphenidate: A Technical Overview and Analysis of Current Knowledge

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Serdexmethylphenidate (SDX) is a prodrug of the central nervous system (CNS) stimulant dexmethylphenidate (B1218549) (d-MPH), developed to provide extended release of the active therapeutic agent. The conversion of SDX to d-MPH is understood to occur primarily in the lower gastrointestinal tract. However, a comprehensive review of the current scientific literature reveals a notable gap: the specific enzymes responsible for this critical activation step have not yet been identified.[1][2][3] Consequently, detailed in vitro enzymatic kinetic data and specific experimental protocols for this conversion are not publicly available.

This technical guide addresses this knowledge gap by first summarizing the available data on the in vitro stability and metabolism of this compound. It then provides a detailed overview of the well-characterized subsequent metabolic step: the enzymatic conversion of dexmethylphenidate to its inactive metabolite, ritalinic acid, by carboxylesterase 1A1 (CES1A1). This information is critical for researchers working on the pharmacokinetics and metabolism of methylphenidate-related compounds.

This compound (SDX) In Vitro Stability and Metabolism

While direct enzymatic conversion data is lacking, in vitro studies have been conducted to assess the stability of SDX in various biological and chemical environments. These studies are crucial for understanding the conditions under which the prodrug remains intact versus those that might lead to non-enzymatic degradation or metabolism.

Chemical Stability Across pH Range

Hydrolytic experiments have demonstrated that this compound is a chemically stable molecule across a wide pH range. This stability in acidic and neutral environments is consistent with its design to bypass the upper gastrointestinal tract before converting to d-MPH.

Experimental Protocol: pH Stability Assessment of this compound

The following is a generalized protocol based on descriptions of hydrolytic experiments:[1][4]

-

Preparation of Solutions: Prepare buffer solutions across a pH range of 1 to 13.

-

Incubation: Dissolve this compound chloride in each buffer solution to a final concentration (e.g., 5 mg/mL or 50 mg/mL). Incubate the solutions at a controlled temperature (e.g., room temperature).

-

Time Points: Collect aliquots from each solution at various time points (e.g., 1, 6, 24 hours).

-

Analysis: Analyze the samples using a validated analytical method, such as High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS), to quantify the concentrations of this compound, dexmethylphenidate, and ritalinic acid.

-

Data Reporting: Report the percentage of remaining this compound and the formation of degradation products at each pH and time point.

Table 1: Summary of In Vitro Chemical Stability of this compound [1][4]

| pH Range | Incubation Time | Result |

| 1.0 - 8.0 | Up to 24 hours | Stable; no significant formation of dexmethylphenidate or ritalinic acid detected. |

| 9.0 | 1 hour | Stable. |

| 9.0 | ≥ 6 hours | Minimal conversion to dexmethylphenidate observed. |

| 11.0 | Not specified | Rapidly converted to the inactive metabolite, ritalinic acid, with no significant d-MPH detected. |

Stability in Biological Matrices

Table 2: Stability of this compound in Human Biological Fractions [1]

| Biological Matrix | Result |

| Whole Blood | Stable |

| Plasma | Stable |

| Simulated Gastric Fluid | Stable |

| Simulated Intestinal Fluid | Stable |

| Liver S9 Fractions | Stable |

| Kidney S9 Fractions | Stable |

| Intestinal S9 Fractions | Stable |

| Lung S9 Fractions | Stable |

Proposed Metabolic Pathway of this compound

The overall metabolic pathway begins with the conversion of the prodrug in the lower gastrointestinal tract, followed by the systemic metabolism of the released dexmethylphenidate.

References

The Neurochemical Profile of Serdexmethylphenidate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serdexmethylphenidicate (SDX) is a novel, long-acting prodrug of d-methylphenidate (d-MPH), a well-established central nervous system (CNS) stimulant used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). This technical guide provides an in-depth examination of the neurochemical profile of serdexmethylphenidate, focusing on the pharmacological actions of its active metabolite, d-methylphenidate. The document details the mechanism of action, binding affinities, and in vitro and in vivo pharmacology of d-MPH. Furthermore, it outlines key experimental protocols for the characterization of such compounds and visualizes the associated molecular pathways and experimental workflows.

Introduction

This compound is chemically --INVALID-LINK--acetic acid. It is designed to be pharmacologically inactive until it is metabolized in the lower gastrointestinal tract, where it is converted to its active form, d-methylphenidate.[1] This prodrug design provides a gradual and extended release of d-MPH, leading to a prolonged therapeutic effect. The combination of this compound with an immediate-release formulation of d-methylphenidate in products like Azstarys® allows for both a rapid onset and an extended duration of action.[2]

The therapeutic effects of this compound are solely attributable to d-methylphenidate, the d-threo-enantiomer of racemic methylphenidate.[3] D-methylphenidate is the more pharmacologically active enantiomer and exerts its effects by modulating dopaminergic and noradrenergic neurotransmission.[4][5]

Mechanism of Action

The primary mechanism of action of d-methylphenidate is the inhibition of the presynaptic reuptake of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) by blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), respectively.[6] This blockade leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic signaling.[4][6] In vitro studies have demonstrated that this compound itself has minimal to no affinity for these monoaminergic transporters.[3]

The increased availability of dopamine and norepinephrine in brain regions critical for attention, executive function, and impulse control, such as the prefrontal cortex and striatum, is believed to be the underlying mechanism for the clinical efficacy of d-methylphenidate in ADHD.[7]

Mechanism of Action of this compound

Quantitative Pharmacology

The pharmacological activity of this compound is dependent on the in vivo conversion to d-methylphenidate. The following tables summarize the in vitro binding affinities (Ki) and reuptake inhibition potencies (IC50) of d-methylphenidate for the human dopamine, norepinephrine, and serotonin (B10506) transporters.

| Transporter | Binding Affinity (Ki) in nM | Reference |

| Dopamine Transporter (DAT) | 193 | [8] |

| Norepinephrine Transporter (NET) | 38 | [8] |

| Serotonin Transporter (SERT) | >10,000 | [9] |

| Transporter | Reuptake Inhibition (IC50) in nM | Reference |

| Dopamine Transporter (DAT) | 33 (rat brain membranes) | |

| Norepinephrine Transporter (NET) | 244 (rat brain membranes) | |

| Serotonin Transporter (SERT) | >50,000 (rat brain membranes) |

Note: There is variability in reported values across different studies and experimental conditions (e.g., tissue source, radioligand used).

Downstream Signaling Pathways

The inhibition of DAT and NET by d-methylphenidate leads to the activation of postsynaptic dopamine and norepinephrine receptors, which in turn triggers a cascade of intracellular signaling events.

Dopamine D1 Receptor Signaling

The D1-like dopamine receptors (D1 and D5) are G-protein coupled receptors (GPCRs) that are coupled to the Gαs/olf subunit.[10] Activation of D1 receptors by dopamine leads to the stimulation of adenylyl cyclase (AC), which increases the intracellular concentration of cyclic AMP (cAMP).[4] cAMP then activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32).[4][10] Phosphorylated DARPP-32 is a potent inhibitor of protein phosphatase-1 (PP1), leading to an amplification of the dopaminergic signal.[10]

Dopamine D1 Receptor Signaling Pathway

Norepinephrine α2-Adrenergic Receptor Signaling

The α2-adrenergic receptors are presynaptic autoreceptors that are coupled to the Gi/o subunit of G-proteins.[11] When norepinephrine binds to these receptors, it initiates a negative feedback loop that inhibits further norepinephrine release.[11] This occurs through the inhibition of adenylyl cyclase, which leads to a decrease in cAMP levels and reduced PKA activity.[12] The βγ-subunits of the Gi/o protein can also directly modulate ion channels, such as promoting the opening of potassium channels, which hyperpolarizes the neuron and reduces the likelihood of neurotransmitter release.[13]

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the neurochemical profile of a compound like d-methylphenidate.

Radioligand Binding Assay for DAT and NET

This assay is used to determine the binding affinity (Ki) of a test compound for a specific transporter.

Objective: To determine the equilibrium dissociation constant (Ki) of d-methylphenidate for the human dopamine and norepinephrine transporters.

Materials:

-

Membrane preparations from cells stably expressing human DAT or NET.

-

Radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET).

-

Unlabeled d-methylphenidate.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold assay buffer).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + a high concentration of a known inhibitor, e.g., cocaine for DAT), and competitor binding (radioligand + varying concentrations of d-methylphenidate).

-

Incubation: Add the membrane preparation, radioligand, and either buffer, non-specific ligand, or d-methylphenidate to the wells. Incubate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[14]

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of d-methylphenidate to generate a competition curve. The IC50 value (the concentration of d-methylphenidate that inhibits 50% of specific binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Neurotransmitter Reuptake Assay

This assay measures the functional inhibition of neurotransmitter reuptake by a test compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of d-methylphenidate for dopamine and norepinephrine reuptake.

Materials:

-

Cells stably expressing human DAT or NET (e.g., HEK293 cells).

-

[³H]Dopamine or [³H]Norepinephrine.

-

Unlabeled d-methylphenidate.

-

Assay buffer (e.g., Krebs-HEPES buffer).

-

Lysis buffer (e.g., 1% SDS).

-

96-well cell culture plates.

-

Scintillation fluid and counter.

Procedure:

-

Cell Plating: Seed the DAT or NET-expressing cells into 96-well plates and grow to confluence.

-

Pre-incubation: Wash the cells with assay buffer and then pre-incubate with varying concentrations of d-methylphenidate or vehicle for a short period (e.g., 10-20 minutes) at room temperature or 37°C.[15]

-

Initiation of Uptake: Add the radiolabeled neurotransmitter ([³H]Dopamine or [³H]Norepinephrine) to each well to initiate the uptake process. Incubate for a short period within the linear range of uptake (e.g., 5-15 minutes).[15]

-

Termination of Uptake: Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold assay buffer.

-

Cell Lysis and Counting: Lyse the cells with lysis buffer and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity.

-

Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor) from the total uptake. Plot the percentage of inhibition against the log concentration of d-methylphenidate to determine the IC50 value.

Workflow for In Vitro Reuptake Assay

In Vivo Microdialysis

This technique is used to measure the extracellular levels of neurotransmitters in specific brain regions of freely moving animals following drug administration.

Objective: To measure the effect of d-methylphenidate administration on extracellular dopamine and norepinephrine concentrations in the prefrontal cortex and striatum of a rat model.

Materials:

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Microinfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

d-Methylphenidate for injection.

-

Fraction collector.

-

High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system.

Procedure:

-

Surgery: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or striatum). Allow the animal to recover for several days.

-

Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.[16]

-

Baseline Collection: Allow the system to equilibrate for 1-2 hours. Collect several baseline dialysate samples (e.g., every 20 minutes) to establish basal neurotransmitter levels.

-

Drug Administration: Administer d-methylphenidate to the animal (e.g., via intraperitoneal injection).

-

Post-treatment Collection: Continue to collect dialysate samples at regular intervals for several hours following drug administration.

-

Sample Analysis: Analyze the concentration of dopamine and norepinephrine in the dialysate samples using HPLC-ECD.

-

Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the baseline levels and plot them over time to visualize the effect of d-methylphenidate on neurotransmitter release.

Conclusion

This compound is an innovative prodrug that provides an extended-release profile of d-methylphenidate, a potent and selective inhibitor of the dopamine and norepinephrine transporters. The neurochemical profile of its active metabolite, d-methylphenidate, is well-characterized, with a clear mechanism of action involving the modulation of catecholaminergic neurotransmission. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of novel CNS stimulants targeting the dopaminergic and noradrenergic systems. A thorough understanding of the quantitative pharmacology and downstream signaling effects of such compounds is essential for the development of safe and effective treatments for neurodevelopmental disorders like ADHD.

References

- 1. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microdialysis monitoring of methylphenidate in blood and brain correlated with changes in dopamine and rat activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]

- 4. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clinically Relevant Doses of Methylphenidate Significantly Occupy the Norepinephrine Transporter in Humans In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. researchgate.net [researchgate.net]

- 10. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 11. Alpha-2 Adrenergic Receptors - Life Science Products | StressMarq Biosciences Inc. [stressmarq.com]

- 12. m.youtube.com [m.youtube.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. benchchem.com [benchchem.com]

- 15. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comparison between intraperitoneal and oral methylphenidate administration: A microdialysis and locomotor activity study - PubMed [pubmed.ncbi.nlm.nih.gov]

Serdexmethylphenidate and the Norepinephrine Transporter: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Serdexmethylphenidate (SDX) is a novel, long-acting prodrug of dexmethylphenidate (B1218549) (d-MPH), the pharmacologically active enantiomer of methylphenidate. As a cornerstone in the treatment of Attention Deficit Hyperactivity Disorder (ADHD), the mechanism of action of dexmethylphenidate involves the modulation of catecholaminergic neurotransmission. A key aspect of this mechanism is its interaction with the norepinephrine (B1679862) transporter (NET). This technical guide provides an in-depth analysis of the binding affinity of this compound and its active metabolite for the norepinephrine transporter, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action

This compound is designed to be pharmacologically inactive until it reaches the lower gastrointestinal tract, where it is gradually converted to dexmethylphenidate.[1][2] This conversion allows for an extended-release profile of the active compound. The therapeutic effects of dexmethylphenidate in ADHD are primarily attributed to its ability to block the reuptake of dopamine (B1211576) and norepinephrine by binding to the dopamine transporter (DAT) and the norepinephrine transporter (NET), respectively.[3][4][5][6] This inhibition leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission in brain regions associated with attention and executive function.[3][7]

Binding Affinity for the Norepinephrine Transporter

Direct binding studies reveal that this compound itself has a low affinity for the norepinephrine transporter. In contrast, its active metabolite, dexmethylphenidate, demonstrates significant binding affinity for NET.

Quantitative Binding Affinity Data

The following table summarizes the available quantitative data for the binding affinity of this compound and dexmethylphenidate to the norepinephrine transporter.

| Compound | Transporter | Assay Type | Species/System | Ligand | Value | Unit | Reference |

| This compound | NET | In vitro binding | Human (MDCK cells) | [¹²⁵I]-RTI-55 | >10 | µM (IC₅₀) | [8][9] |

| d-threo-methylphenidate | NET | In vitro binding | Rat brain membranes | [³H]nisoxetine | 244 | nM (IC₅₀) | [6][10] |

| dl-threo-methylphenidate | NET | In vitro binding | Rat brain membranes | [³H]nisoxetine | Not specified | [11][12] | |

| Methylphenidate | NET | In vivo PET | Human brain | [¹¹C]MRB | 0.14 | mg/kg (ED₅₀) | [13][14] |

| Methylphenidate | NET | In vitro binding | Human | Not specified | Not specified | ~1300-fold > SERT | [6][10] |

IC₅₀: Half-maximal inhibitory concentration. ED₅₀: Half-maximal effective dose.

Experimental Protocols

The determination of binding affinities for the norepinephrine transporter involves specialized in vitro and in vivo techniques. Below are detailed methodologies for key experiments.

In Vitro Radioligand Binding Assay for this compound

As described in regulatory filings for Azstarys, the binding affinity of this compound for the human norepinephrine transporter was assessed through a radioligand binding assay.[8][15]

-

Objective: To determine the IC₅₀ value of this compound for the human norepinephrine transporter.

-

Cell Line: Madin-Darby Canine Kidney (MDCK) cells expressing the human norepinephrine transporter.[8]

-

Radioligand: [¹²⁵I]-RTI-55 was used as the radioligand to label the norepinephrine transporters.[8]

-

Reference Compound: Desipramine, a known NET inhibitor, was used as a positive control.[8][15]

-

Procedure:

-

Cell membranes from the MDCK cells expressing human NET were prepared.

-

A constant concentration of the radioligand, [¹²⁵I]-RTI-55, was incubated with the cell membranes.

-

Increasing concentrations of this compound (ranging from 0.03 to 10 µM) were added to displace the radioligand.[8][15]

-

Non-specific binding was determined in the presence of a high concentration of a competing ligand.

-

After incubation, the bound and free radioligand were separated by filtration.

-

The amount of radioactivity bound to the membranes was quantified using a scintillation counter.

-

The IC₅₀ value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, was calculated. A significant response was defined as ≥50% inhibition.[8][15]

-

In Vivo Positron Emission Tomography (PET) Imaging for Methylphenidate

An in vivo study in humans utilized Positron Emission Tomography (PET) to measure the occupancy of the norepinephrine transporter by methylphenidate.[13]

-

Objective: To determine the in vivo ED₅₀ of methylphenidate for the norepinephrine transporter in the human brain.

-

Radiotracer: (S,S)-[¹¹C]methylreboxetine ([¹¹C]MRB), a specific PET tracer for NET.[13]

-

Study Design: A within-subject, single-blind, placebo-controlled study was conducted with healthy human subjects.[13]

-

Procedure:

-

Each subject received oral doses of placebo and varying doses of methylphenidate (2.5 mg, 10 mg, and 40 mg) on separate occasions.[13]

-

75 minutes after drug administration, the [¹¹C]MRB radiotracer was injected intravenously.[13]

-

Dynamic PET imaging was performed for 2 hours to measure the binding of the radiotracer in NET-rich brain regions, such as the thalamus.[13]

-

The binding potential (BPND) was estimated using a multilinear reference tissue model, with the occipital cortex serving as the reference region.[13]

-

The percentage of NET occupancy by methylphenidate at different doses was calculated relative to the placebo condition.

-

The ED₅₀, the dose of methylphenidate that produces 50% occupancy of the norepinephrine transporter, was then calculated.[13]

-

Visualizing the Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the prodrug activation pathway and a typical experimental workflow for determining binding affinity.

Caption: Prodrug activation and mechanism of action.

Caption: Radioligand binding assay workflow.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. corium.com [corium.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Methylphenidate - Wikipedia [en.wikipedia.org]

- 5. Dose Proportionality and Steady-State Pharmacokinetics of this compound/Dexmethylphenidate, a Novel Prodrug Combination to Treat Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C25H29N3O8 | CID 134823895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. ClinPGx [clinpgx.org]

- 11. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Clinically Relevant Doses of Methylphenidate Significantly Occupy the Norepinephrine Transporter in Humans In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Unravelling the effects of methylphenidate on the dopaminergic and noradrenergic functional circuits - PMC [pmc.ncbi.nlm.nih.gov]

- 15. downloads.regulations.gov [downloads.regulations.gov]

Serdexmethylphenidate: A Technical Overview of its Molecular Structure and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serdexmethylphenidate (SDX) is a novel prodrug of the central nervous system (CNS) stimulant dexmethylphenidate (B1218549) (d-MPH), the more pharmacologically active d-threo-enantiomer of racemic methylphenidate.[1][2] It was approved by the U.S. Food and Drug Administration (FDA) in March 2021 as a component of Azstarys®, a combination product with d-MPH for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) in patients aged six years and older.[3][4] The prodrug design provides a delayed onset and extended duration of action, which, when combined with immediate-release d-MPH, allows for rapid symptom control with therapeutic efficacy lasting up to 13 hours.[3][4] This document provides a detailed technical overview of the molecular structure and physicochemical properties of this compound.

Molecular Structure and Identification

This compound is an enantiopure compound with three defined chiral centers.[5] It is chemically synthesized from d-MPH.[6] The molecule consists of dexmethylphenidate covalently linked to a ligand through a carbamate (B1207046) bond, forming a quaternary ammonium (B1175870) structure.[5] This structure is designed to be pharmacologically inactive until it undergoes enzymatic conversion in the lower gastrointestinal tract.[4][7]

Below is a diagram illustrating the two-dimensional chemical structure of the this compound inner salt.

Caption: 2D molecular structure of this compound.

A summary of key identifiers for this compound is provided in the table below.

| Identifier | Value | Citation |

| IUPAC Name | (2S)-3-hydroxy-2-[[1-[[(2R)-2-[(1R)-2-methoxy-2-oxo-1-phenylethyl]piperidine-1-carbonyl]oxymethyl]pyridin-1-ium-3-carbonyl]amino]propanoate | [8] |

| CAS Number | 1996626-29-9 (inner salt); 1996626-30-2 (chloride salt) | [3][8] |

| Molecular Formula | C25H29N3O8 (inner salt); C25H30ClN3O8 (chloride salt) | [8][9] |

| SMILES | COC(=O)--INVALID-LINK--C(=O)[O-]">C@@HC3=CC=CC=C3 | [8] |

| InChIKey | UBZPNQRBUOBBLN-PWRODBHTSA-N | [8] |

Physicochemical Properties

The physicochemical characteristics of this compound are crucial to its function as a prodrug, influencing its stability, solubility, and absorption profile. As a quaternary salt, it exhibits low lipophilicity, which is expected to result in low penetration of the blood-brain barrier and limited gastrointestinal absorption in its intact form.[5][6] The carbamate bond provides chemical stability in acidic and basic conditions, preventing premature release of d-MPH.[5][6]

A summary of the key physicochemical properties of this compound and its chloride salt is presented below.

| Property | Value | Citation |

| Molecular Weight | 499.5 g/mol (inner salt); 536.0 g/mol (chloride salt) | [8][9] |

| Appearance | White to off-white crystalline solid | [5] |

| Melting Point | 202 to 208°C | [5] |

| Solubility (SDX Chloride) | Freely soluble in water at pH 1.2 (333.5 mg/mL), pH 2.9 (382.22 mg/mL), and pH 5.8 to 6.8 (>500 mg/mL). Limited solubility (<1 mg/mL) in non-polar organic solvents. | [5] |

| Stability | Stable at pH 1-8 for 24 hours with no degradation to d-MPH detected. Degrades under basic conditions (pH > 6.8) after 24 hours. | [5][6] |

| Protein Binding | ~56% (in vitro, human plasma) | [5] |

Pharmacological Mechanism

Prodrug Conversion and Metabolism

This compound is pharmacologically inactive and functions as a prodrug that is converted to its active metabolite, dexmethylphenidate, primarily in the lower gastrointestinal tract.[1][7] The precise enzymes responsible for this conversion have not yet been fully elucidated.[3][7] Less than 3% of the orally administered dose is found intact in systemic circulation.[1][3] Following its conversion from SDX, d-MPH is primarily metabolized in the liver by carboxylesterase 1A1 to its inactive metabolite, d-α-phenyl-piperidine acetic acid (d-ritalinic acid).[8]

The metabolic pathway from this compound to its primary active and inactive metabolites is illustrated below.

Caption: Metabolic conversion of this compound.

Mechanism of Action of Dexmethylphenidate

The therapeutic effect in ADHD is derived from the activity of dexmethylphenidate.[10] d-MPH is a CNS stimulant that blocks the reuptake of norepinephrine (B1679862) and dopamine (B1211576) into the presynaptic neuron.[1][11] This inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET) leads to increased concentrations of these neurotransmitters in the extraneuronal space, enhancing dopaminergic and noradrenergic neurotransmission.[8][12]

The diagram below illustrates the action of dexmethylphenidate at the neuronal synapse.

Caption: Dexmethylphenidate's mechanism of action at the synapse.

Experimental Protocols

Mass Balance and Metabolite Profiling Study

A human absorption, metabolism, and excretion (AME) study is a critical experiment for characterizing a new molecular entity like this compound.

Objective: To investigate the absorption, metabolism, and excretion of this compound following a single oral dose of radiolabeled [14C]-SDX.[13]

Methodology: [13]

-

Study Design: An open-label, single-dose, nonrandomized study in healthy adult male subjects under fasted conditions.

-

Dosing: Subjects receive a single oral dose of a solution containing a mixture of non-radiolabeled SDX chloride and [14C]-isotopically modified SDX chloride.

-

Sample Collection:

-

Blood (Whole Blood and Plasma): Collected at predose and at numerous time points post-dose (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours).

-

Urine and Feces: Collected at predose and in intervals post-dose (e.g., 0-4, 4-8, 8-12, 12-24 hours, and then in 24-hour intervals up to 168 hours).

-

-

Analysis:

-

Radioanalysis: Total radioactivity in all samples is measured using liquid scintillation counting to determine mass balance and recovery.

-

Metabolite Profiling: Plasma, urine, and feces samples are analyzed using Liquid Chromatography with Radiometric Detection (LC-RAD) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to separate, identify, and quantify SDX and its metabolites.

-

-

Data Interpretation: Determine the extent of absorption, routes and rates of excretion, and identify the major metabolic pathways. In the case of SDX, such a study confirmed that nearly all of the radiolabeled dose was recovered, primarily in urine (~62%) and feces (~37%), with d-ritalinic acid being the most abundant metabolite.[13]

Stability-Indicating RP-HPLC Method for Quantification

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard technique for the quantification and stability assessment of pharmaceutical compounds. Several such methods have been developed for the simultaneous estimation of this compound and dexmethylphenidate.[11][14][15][16]

Objective: To develop and validate a simple, accurate, and precise stability-indicating RP-HPLC method for the simultaneous quantification of this compound and dexmethylphenidate in bulk and pharmaceutical dosage forms.

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Chromatographic Conditions:

-

Column: A C18 or C8 column (e.g., Standard Discovery C18, 150 x 4.6 mm, 5µm).[15]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01N orthophosphoric acid or 0.01N KH2PO4) and an organic solvent (e.g., acetonitrile) in an isocratic elution mode (e.g., 45:55 v/v).[15][16]

-

Flow Rate: Typically 1.0 mL/min.[16]

-

Detection Wavelength: Optimized for both analytes, often around 260 nm.[16]

-

Column Temperature: Maintained at a constant temperature, such as 30°C.[16]

-

-

Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve reference standards of SDX and d-MPH in a suitable diluent (often the mobile phase) to prepare a stock solution, followed by serial dilutions to create working standards.

-

Sample Solution: For capsule dosage forms, the contents of several capsules are pooled, and a quantity equivalent to a single dose is dissolved in the diluent, sonicated, and filtered to prepare the final sample solution.

-

-

Method Validation (as per ICH Guidelines):

-

Specificity: Analyze blank, placebo, standard, and sample solutions to ensure no interference at the retention times of the analytes.

-

Linearity: Analyze a series of dilutions to demonstrate a linear relationship between concentration and peak area.

-

Accuracy (% Recovery): Perform recovery studies by spiking a known amount of standard into a placebo mixture at different concentration levels (e.g., 50%, 100%, 150%).

-

Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogeneous sample.

-

Robustness: Deliberately make small variations in method parameters (e.g., flow rate, mobile phase composition, temperature) to assess the method's reliability.

-

Forced Degradation: Subject the drug product to stress conditions (acid, base, oxidation, heat, light) to demonstrate that the method can separate the analytes from potential degradation products, thus proving its stability-indicating nature.

-

The workflow for this type of analytical method development is shown below.

Caption: General workflow for RP-HPLC method development.

Conclusion

This compound is a rationally designed prodrug that leverages specific molecular and physicochemical properties to achieve a delayed and extended-release profile of its active metabolite, dexmethylphenidate. Its structure as a stable, water-soluble quaternary salt ensures it remains largely intact until it reaches the lower GI tract, where it is enzymatically converted. This controlled release mechanism, combined with an immediate-release dose of dexmethylphenidate, offers a comprehensive treatment profile for ADHD. The characterization and routine analysis of this compound are accomplished through established experimental protocols such as mass balance studies and stability-indicating chromatographic methods.

References

- 1. publications.aap.org [publications.aap.org]

- 2. medkoo.com [medkoo.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. corium.com [corium.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Dose Proportionality and Steady-State Pharmacokinetics of this compound/Dexmethylphenidate, a Novel Prodrug Combination to Treat Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C25H29N3O8 | CID 134823895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound Chloride | C25H30ClN3O8 | CID 134823897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound [drugcentral.org]

- 11. ijrpc.com [ijrpc.com]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. zevra.com [zevra.com]

- 14. ijisrt.com [ijisrt.com]

- 15. tanzj.net [tanzj.net]

- 16. actascientific.com [actascientific.com]

In Vivo Metabolism and Primary Metabolites of Serdexmethylphenidate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serdexmethylphenidate (SDX) is a novel, long-acting prodrug of dexmethylphenidate (B1218549) (d-MPH), the pharmacologically active d-threo-enantiomer of methylphenidate. It is approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) in patients aged six years and older. The unique design of this compound, where d-MPH is chemically linked to a ligand, allows for a gradual enzymatic conversion to the active d-MPH in the lower gastrointestinal tract. This mechanism provides an extended therapeutic effect throughout the day. This technical guide provides an in-depth overview of the in vivo metabolism of this compound and its primary metabolites, summarizing key quantitative data, detailing experimental protocols, and visualizing metabolic pathways.

In Vivo Metabolism of this compound

The metabolism of this compound primarily involves its conversion to the active therapeutic agent, d-methylphenidate. This biotransformation is followed by the well-established metabolic pathways of d-methylphenidate.

Absorption and Prodrug Conversion

Following oral administration, this compound has a low systemic bioavailability of less than 3%, indicating that the majority of the prodrug is not absorbed intact. The conversion of this compound to dexmethylphenidate is believed to occur predominantly in the lower gastrointestinal (GI) tract.[1][2][3] The specific enzymes responsible for this conversion have not yet been fully elucidated but are thought to be present in the intestinal lumen.[1][3] This targeted release in the lower GI tract results in a delayed time to maximum plasma concentration (Tmax) of d-MPH derived from SDX, which is approximately 8 hours when administered alone.[1][3]

Primary Metabolic Pathway

The principal metabolic pathway of this compound is its hydrolysis to d-methylphenidate (d-MPH). Subsequently, d-MPH is extensively metabolized via de-esterification to its main, inactive metabolite, d-α-phenyl-piperidine acetate, more commonly known as d-ritalinic acid (RA).[2] This de-esterification is primarily mediated by the carboxylesterase 1 (CES1) enzyme, which is highly expressed in the liver.[2]

Minor Metabolites

In addition to ritalinic acid, other minor metabolites of d-methylphenidate have been identified, which are consequently also minor metabolites of this compound. These include oxidation products such as 6-oxo-methylphenidate and p-hydroxy-methylphenidate. These intermediates are further de-esterified to form 6-oxo-ritalinic acid and p-hydroxy-ritalinic acid, respectively.

Quantitative Analysis of Metabolism and Excretion

A human mass balance study was conducted to investigate the absorption, metabolism, and excretion of this compound following a single oral administration of [14C]-labeled this compound chloride.

Mass Balance Data

The study demonstrated that the administered radioactivity was almost completely recovered, with a mean total recovery of 98.9% over 168 hours. The primary route of excretion was via urine, accounting for a mean of 62.1% of the total radioactive dose, while feces accounted for 36.8%.[4]

The following table summarizes the mean percentage of the administered dose of [14C]-Serdexmethylphenidate recovered in urine and feces as the parent drug and its metabolites.

| Analyte | Urine (% of Dose) | Feces (% of Dose) | Total (% of Dose) |

| This compound (SDX) | 0.426 | 10.804 | 11.230 |

| d-Methylphenidate (d-MPH) | 2.742 | 2.741 | 5.483 |

| Ritalinic Acid (RA) | 45.171 | 18.060 | 63.231 |

| 6-oxo-Ritalinic Acid | 4.079 | Not Detected | 4.079 |

| SDX-des-Ser | Not Detected | 1.334 | 1.334 |

| Unknown | 0.671 | Not Detected | 0.671 |

| Total | 53.089 | 32.938 | 86.027 |

Data adapted from a mass balance study of [14C]-Serdexmethylphenidate.[4] SDX-des-Ser refers to this compound without the serine moiety.

Experimental Protocols

Human Mass Balance Study

A comprehensive understanding of the in vivo fate of a drug is typically achieved through a human mass balance study using a radiolabeled version of the compound. The following describes a general protocol for such a study, based on established guidelines and the available information on the this compound study.[4][5][6][7][8][9]

Study Design:

-

An open-label, single-dose study in a small cohort of healthy adult male subjects (typically 6-8).[4][6][9]

-

Subjects are administered a single oral dose of the radiolabeled investigational drug (e.g., [14C]-Serdexmethylphenidate).[4] The dose of radioactivity is determined by dosimetry calculations from preclinical data.[8]

-

Blood, urine, and feces are collected at predefined intervals for an extended period (e.g., up to 168 hours or until radioactivity in excreta is below a certain threshold) to capture the complete excretion profile.[4][5]

Sample Collection:

-

Blood/Plasma: Serial blood samples are collected at various time points post-dose to determine the pharmacokinetic profiles of the parent drug and its metabolites.[4]

-

Urine: Urine is collected in intervals (e.g., 0-4h, 4-8h, 8-12h, 12-24h, and then every 24h).[4]

-

Feces: All fecal matter is collected throughout the study period, typically in 24-hour intervals.[4]

Sample Preparation:

-

Plasma: Blood samples are centrifuged to separate plasma. Aliquots of plasma are used for total radioactivity measurement and for chromatographic analysis.[10]

-

Urine: The volume of each collection interval is measured, and aliquots are taken for total radioactivity counting and metabolic profiling.[10]

-

Feces: Fecal samples from each collection interval are pooled and homogenized. Aliquots of the homogenate are combusted to determine total radioactivity, and other aliquots are extracted for metabolite profiling.[11]

Analytical Methodology: Liquid Chromatography with Radioactivity Detection (LC-RAD)

-

Principle: LC-RAD combines the separation power of high-performance liquid chromatography (HPLC) with the sensitive detection of radioactivity. The HPLC system separates the parent drug from its metabolites in a biological sample. The column eluent then flows through a radioactivity detector, which measures the amount of radioactivity in real-time, allowing for the quantification of each radiolabeled component.[12]

-

Instrumentation: A typical system consists of an HPLC system (pump, autosampler, column) coupled to a radioactivity detector. The detector can be a solid scintillator flow cell or a system that mixes the eluent with a liquid scintillation cocktail before passing through the detector.[12]

-

Metabolite Profiling and Identification: Fractions of the HPLC eluent can be collected and subjected to mass spectrometry (MS) to identify the chemical structures of the metabolites.

In Vitro Models for Intestinal Metabolism

To investigate the enzymatic conversion of prodrugs in the gastrointestinal tract, various in vitro models can be employed.

-

Intestinal Homogenates: Homogenates of different sections of the intestine (e.g., small intestine, colon) from preclinical species or humans can be used to assess the rate and extent of prodrug hydrolysis.[13]

-

Caco-2 Cell Monolayers: This human colon adenocarcinoma cell line is widely used as a model of the intestinal barrier. While primarily used for permeability studies, Caco-2 cells do express some metabolic enzymes.[14][15]

-

Gut Microbiota Incubations: To investigate the role of the gut microbiome in metabolism, the prodrug can be incubated with fecal slurries or specific bacterial strains under anaerobic conditions.[16][17][18]

Visualizations

Metabolic Pathway of this compound

Caption: Proposed metabolic pathway of this compound.

Experimental Workflow for a Human Mass Balance Study

Caption: General experimental workflow for a human mass balance study.

Conclusion

The in vivo metabolism of this compound is characterized by its efficient conversion to d-methylphenidate in the lower gastrointestinal tract, followed by the established metabolic pathways of d-methylphenidate to form the primary inactive metabolite, ritalinic acid, and other minor metabolites. The prodrug design of this compound effectively provides an extended-release profile of the active moiety, d-methylphenidate. The quantitative data from the human mass balance study confirms that the drug and its metabolites are extensively eliminated, primarily through the urine. The experimental protocols outlined in this guide provide a framework for the key studies required to elucidate the metabolic fate of novel prodrugs like this compound. Further research to identify the specific enzymes responsible for the initial prodrug cleavage could provide even deeper insights into its unique pharmacokinetic profile.

References

- 1. benthamscience.com [benthamscience.com]

- 2. publications.aap.org [publications.aap.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. zevra.com [zevra.com]

- 5. qps.com [qps.com]

- 6. Human radiolabeled mass balance studies supporting the FDA approval of new drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies | FDA [fda.gov]

- 8. allucent.com [allucent.com]

- 9. fda.gov [fda.gov]

- 10. Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping - Analyst (RSC Publishing) DOI:10.1039/D0AN01319F [pubs.rsc.org]

- 11. Optimization of Sample Preparation for Metabolomics Exploration of Urine, Feces, Blood and Saliva in Humans Using Combined NMR and UHPLC-HRMS Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Gutsy Science: In vitro systems of the human intestine to model oral drug disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]

- 16. Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and development history of serdexmethylphenidate

An In-depth Technical Guide to the Discovery and Development of Serdexmethylphenidate

Introduction

This compound (SDX) is a novel prodrug of dexmethylphenidate (B1218549) (d-MPH), the pharmacologically active d-threo-enantiomer of racemic methylphenidate.[1] Developed by KemPharm, now Zevra Therapeutics, it is a central nervous system (CNS) stimulant.[2][3] As a key component of the combination product Azstarys®, it is approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) in patients aged six years and older.[4][5] The development of this compound was driven by the goal of creating a long-acting formulation of dexmethylphenidate with a pharmacokinetic profile that offers a gradual onset and extended duration of effect, potentially reducing abuse potential compared to immediate-release stimulants.[6][7][8]

This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and the preclinical and clinical development of this compound.

Discovery and Rationale

The primary rationale behind the development of this compound was to engineer a prodrug of dexmethylphenidate with specific pharmacokinetic properties. The aim was to provide sustained levels of d-MPH throughout the day with a single daily dose, while also deterring abuse via non-oral routes.[6][8]

As a prodrug, this compound is pharmacologically inactive itself.[6] It is designed to be gradually converted to the active d-MPH in the lower gastrointestinal tract.[1][6] This enzymatic conversion is the rate-limiting step for the release of d-MPH, leading to a delayed time to maximum concentration (Tmax) and an extended therapeutic effect.[3] This contrasts with traditional extended-release formulations that rely on mechanical release mechanisms.

The combination product, Azstarys®, contains 70% this compound and 30% immediate-release dexmethylphenidate.[6] This formulation is intended to provide a rapid onset of action from the immediate-release component, followed by an extended duration of action from the conversion of this compound.[6][9]

Synthesis of this compound

The synthesis of this compound involves a multi-step chemical process, starting from dexmethylphenidate hydrochloride. The key steps are outlined below.[10]

Step 1: Preparation of Dexmethylphenidate Hydrochloride The synthesis begins with the coupling of benzyl (B1604629) cyanide and 2-chloropyridine (B119429) to form a racemic nitrile. This is followed by hydration to the corresponding amide using concentrated sulfuric acid. The pyridine (B92270) ring is then reduced via hydrogenation, resulting in a mixture of erythro and threo diastereomers. The undesired erythro isomer is converted to the desired threo isomer through epimerization. A chiral salt resolution is performed to isolate the desired enantiomer. Finally, the amide is converted to the methyl ester, which is then treated with hydrochloric acid to yield dexmethylphenidate hydrochloride.[10]

Step 2: Synthesis of this compound The synthesis of the final compound involves coupling O-t-Bu-protected L-serine with nicotinic acid. In a separate step, a carboxymethylene unit is installed onto dexmethylphenidate hydrochloride. The resulting intermediate is then reacted with the protected serine-nicotinic acid motif. The final step involves acidification to yield this compound.[10]

Mechanism of Action

The therapeutic effect of this compound is solely attributable to its active metabolite, dexmethylphenidate. In vitro studies have shown that this compound itself has little to no affinity for monoaminergic reuptake transporters.[1] Dexmethylphenidate is a CNS stimulant that blocks the reuptake of norepinephrine (B1679862) and dopamine (B1211576) into the presynaptic neuron, thereby increasing their concentrations in the synaptic cleft.[1][11] This enhancement of dopaminergic and noradrenergic neurotransmission is believed to be the underlying mechanism for its efficacy in treating ADHD.[12]

Figure 1: Mechanism of action of dexmethylphenidate.

Preclinical Development

Preclinical studies were crucial in characterizing the abuse potential of this compound. These studies in recreational stimulant users demonstrated that when administered via oral, intranasal, or intravenous routes, this compound resulted in significantly lower abuse-related drug effects and fewer stimulant-like adverse events compared to molar-equivalent doses of d-MPH.[6][13] The slower rate of conversion to d-MPH is believed to be the reason for this reduced abuse potential, as it prevents the rapid spike in dopamine levels associated with the "high" sought by abusers.

Clinical Development

The clinical development program for this compound, as part of the combination product Azstarys®, involved several key studies to establish its pharmacokinetic profile, efficacy, and safety.

Pharmacokinetics

Pharmacokinetic studies in healthy adults have characterized the absorption, distribution, metabolism, and elimination of this compound and its active metabolite, dexmethylphenidate.[14][15]

-

Absorption and Metabolism: After oral administration, this compound has low bioavailability (<3%) and is converted to dexmethylphenidate primarily in the lower gastrointestinal tract.[1][3] The immediate-release component of Azstarys® leads to a rapid initial rise in d-MPH concentrations, while the this compound component provides a gradual, sustained release of d-MPH throughout the day.[6] The time to peak plasma concentration (Tmax) for d-MPH from the combination product is approximately 2 hours.[1][4]

-

Distribution: The volume of distribution for this compound is 29.3 L/kg. Protein binding is approximately 56% for this compound and 47% for dexmethylphenidate.[1]

-

Elimination: The half-life of this compound is 5.7 hours, while the terminal half-life of dexmethylphenidate following administration of the combination product is about 11.7 hours.[1][4] Dexmethylphenidate is primarily metabolized to the inactive d-α-phenyl-piperidine acetate (B1210297) (d-ritalinic acid).[1]